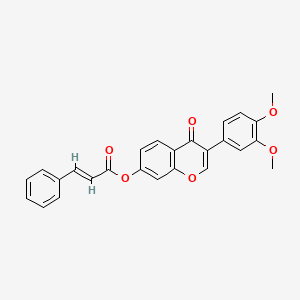

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate

Beschreibung

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate (CAS: 637749-97-4) is a synthetic chromene derivative characterized by a 4H-chromen-4-one core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 7 with a cinnamate ester (E)-3-phenylprop-2-enoate . Chromene derivatives are known for their diverse biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. The cinnamate ester group contributes to structural rigidity and may influence metabolic stability .

Eigenschaften

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O6/c1-29-22-12-9-18(14-24(22)30-2)21-16-31-23-15-19(10-11-20(23)26(21)28)32-25(27)13-8-17-6-4-3-5-7-17/h3-16H,1-2H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMXHYFHHPERCA-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.

Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl methanol.

Esterification: The intermediate is then subjected to esterification with cinnamic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or halides, often under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

UV Protection: The compound absorbs UV radiation, preventing damage to skin cells and reducing the risk of skin cancer.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate and related compounds:

Key Findings from Comparative Studies

Cytotoxicity: The target compound’s 3,4-dimethoxyphenyl and cinnamate ester groups correlate with high cytotoxicity (~50% inhibition in SKMEL-147 melanoma cells at 40 μM) . Analogues with fewer methoxy groups (e.g., 4m with a single 4-methoxyphenyl) show reduced activity (~40% inhibition), highlighting the importance of the 3,4-dimethoxy substitution . Carbamate derivatives (e.g., 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate) may exhibit different metabolic stability due to the carbamate group’s resistance to esterase cleavage compared to cinnamate esters .

Antioxidant Activity :

- Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compound 3e) demonstrate potent free radical scavenging, suggesting the target compound may share similar antioxidant properties .

Metabolic Considerations :

- The cinnamate ester in the target compound may undergo hydrolysis in vivo, releasing cinnamic acid and the chromen-4-one metabolite. In contrast, trifluoromethyl-substituted derivatives (e.g., ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate) exhibit enhanced metabolic stability due to the electron-withdrawing CF3 group .

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate is a synthetic organic compound belonging to the class of cinnamate derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Structure

The compound features a chromenone core linked to a cinnamate moiety. Its IUPAC name is [3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate. The presence of methoxy groups enhances solubility and reactivity, making it a subject of interest in various biological contexts.

Molecular Formula

The molecular formula for 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate is with a molecular weight of approximately 440.44 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | [3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |

| Molecular Formula | C26H20O6 |

| Molecular Weight | 440.44 g/mol |

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is primarily due to the electron-donating ability of the methoxy groups in its structure, which can donate electrons or hydrogen atoms to neutralize free radicals.

Anti-inflammatory Effects

Research indicates that 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate inhibits the production of pro-inflammatory cytokines and enzymes. It modulates key signaling pathways associated with inflammation, notably the NF-kB pathway. This action is crucial for potential therapeutic applications in inflammatory diseases.

Anticancer Properties

The compound has shown promise in inducing apoptosis in various cancer cell lines. Its mechanism involves interaction with mitochondrial pathways and activation of caspases, leading to programmed cell death in cancer cells. In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 .

Enzyme Inhibition Studies

Inhibition studies have revealed that this compound can inhibit cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX) at varying concentrations. For instance, certain derivatives have been reported to exhibit IC50 values against AChE and BChE in the micromolar range .

The biological activity of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound donates electrons or hydrogen atoms to free radicals, thus mitigating oxidative stress.

- Anti-inflammatory Pathway : It inhibits pro-inflammatory cytokine production and modulates NF-kB signaling.

- Apoptotic Induction : The interaction with mitochondrial pathways leads to caspase activation and subsequent apoptosis in cancer cells.

- Enzyme Interaction : The compound binds to various enzymes involved in oxidative stress and inflammation, inhibiting their activity.

Study on Antioxidant and Anti-inflammatory Activities

A study evaluated the antioxidant capacity of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate using various assays such as DPPH radical scavenging and ABTS assays. Results indicated a strong correlation between concentration and antioxidant activity.

Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted on MCF-7 breast cancer cells using varying concentrations of the compound. The study demonstrated that higher concentrations resulted in increased cell death rates, supporting its potential as an anticancer agent .

Enzyme Inhibition Kinetics

Kinetic studies performed on cholinesterase inhibition revealed that the compound exhibits competitive inhibition against AChE with an IC50 value of 19.2 μM, while BChE showed an IC50 value of 13.2 μM . These findings suggest its potential use in treating neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.